
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ANMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANMA is a member of the acrylamide family and has a molecular formula of C18H17N3O4.
Wirkmechanismus
The mechanism of action of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves its ability to bind to specific enzymes and inhibit their activity. 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the progression of cancer. In addition, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is its ability to inhibit the activity of specific enzymes, making it a potential candidate for drug discovery. 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide also has unique properties that make it a useful building block for the synthesis of novel polymers. However, one of the limitations of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide research. One potential direction is the development of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide-based drugs for the treatment of Alzheimer's disease and cancer. Another potential direction is the synthesis of novel polymers using 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide as a building block. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in various fields.
In conclusion, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound with significant potential in various scientific research applications. Its ability to inhibit the activity of specific enzymes makes it a potential candidate for drug discovery, while its unique properties make it a useful building block for the synthesis of novel polymers. Further research is needed to fully understand the potential applications of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide in various fields.
Synthesemethoden
The synthesis of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 4-nitrophenylacetic acid and 4-methylphenylamine in the presence of acetic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has shown promising results in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. In material science, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a catalyst for various chemical reactions.
Eigenschaften
IUPAC Name |
(E)-2-acetamido-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-3-7-15(8-4-12)20-18(23)17(19-13(2)22)11-14-5-9-16(10-6-14)21(24)25/h3-11H,1-2H3,(H,19,22)(H,20,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQGLPYATGAOQY-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-acetamido-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

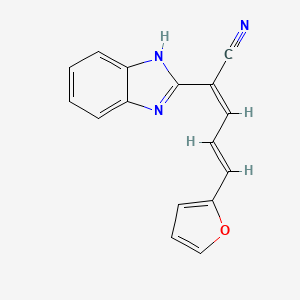
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
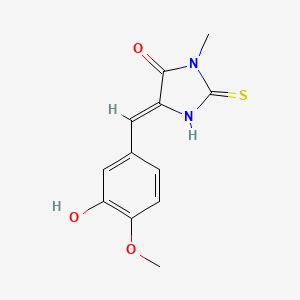
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
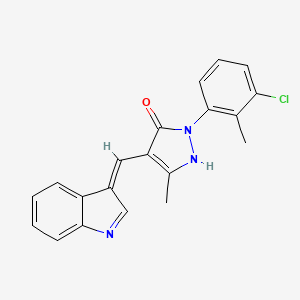
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)

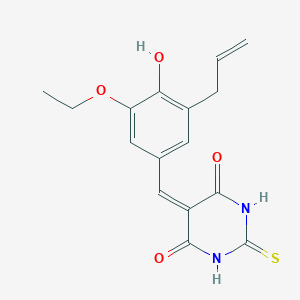
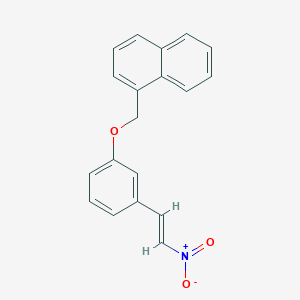
![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)